Cefsulodin sodium

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cefsulodin Sodium has a wide range of scientific research applications:

Mecanismo De Acción

Cefsulodin Sodium exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process of peptidoglycan chains . This leads to the formation of defective cell walls and eventually causes bacterial cell lysis and death . The compound’s ability to penetrate the outer membrane of Gram-negative bacteria makes it particularly effective against these pathogens .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cefsulodin sodium has a structure similar to penicillins and beta-lactams . It is active against Pseudomonas aeruginosa . The compound displays a mechanism of action like many β lactam antibiotics through inhibition of cell wall synthesis by competitively inhibiting penicillin binding protein (PBP) crosslinking of peptidoglycan resulting in inhibition of the final transpeptidation step .

Cellular Effects

This compound is primarily used against Pseudomonas aeruginosa isolates in clinical in vitro microbiological antibiotic susceptibility testing . It has a strong bactericidal effect on P. aeruginosa, with a MIC of 1.5μg/ml .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting penicillin binding proteins (PBPs), which are involved in the final phase of peptidoglycan synthesis . This results in the inhibition of cell wall synthesis and promotes lysis .

Temporal Effects in Laboratory Settings

It is commonly used in clinical in vitro microbiological antibiotic susceptibility testing .

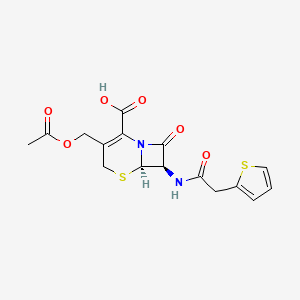

Métodos De Preparación

Cefsulodin Sodium is synthesized through a semi-synthetic process involving the modification of the cephalosporin nucleus. The synthetic route typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a specific side chain to enhance its activity against Pseudomonas aeruginosa . Industrial production methods often involve fermentation followed by chemical modification to achieve the desired antibiotic properties .

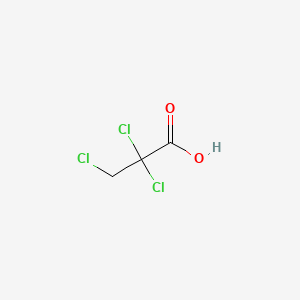

Análisis De Reacciones Químicas

Cefsulodin Sodium undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the sulfur-containing side chain, affecting the antibiotic’s activity.

Reduction: Reduction reactions can alter the cephalosporin nucleus, potentially reducing its efficacy.

Substitution: Common reagents for substitution reactions include acyl chlorides and amines, which can modify the side chains to produce derivatives with different properties. The major products formed from these reactions are typically derivatives of the original compound with modified antibacterial activity.

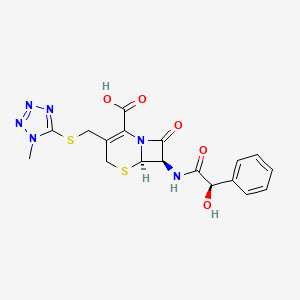

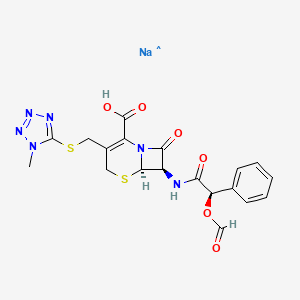

Comparación Con Compuestos Similares

Cefsulodin Sodium is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:

Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity against Gram-negative bacteria.

Cefoperazone: Known for its activity against both Gram-positive and Gram-negative bacteria.

Cefepime: A fourth-generation cephalosporin with enhanced activity against resistant bacterial strains. This compound stands out due to its targeted activity against Pseudomonas aeruginosa, making it a valuable tool in treating infections caused by this pathogen.

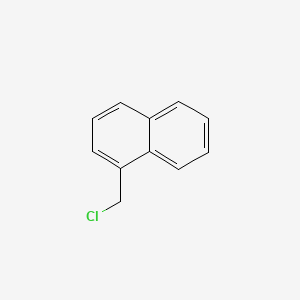

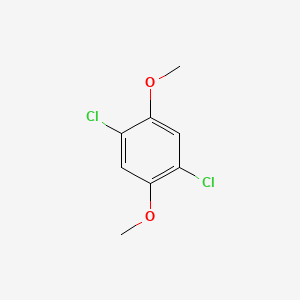

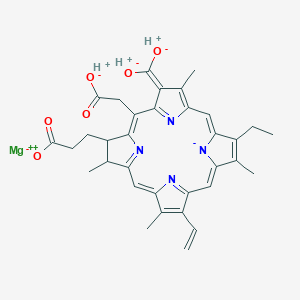

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefsulodin sodium involves the conversion of 7-aminocephalosporanic acid to Cefsulodin followed by the formation of Cefsulodin sodium.", "Starting Materials": [ "7-aminocephalosporanic acid", "Sodium hydroxide", "Sulphuric acid", "Chloroacetyl chloride", "Sodium bicarbonate", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "7-aminocephalosporanic acid is treated with chloroacetyl chloride in the presence of sodium bicarbonate in methanol to form 7-(2-chloroacetamido)cephalosporanic acid.", "The resulting compound is then treated with sodium hydroxide in water to form Cefsulodin.", "Cefsulodin is then reacted with sodium bicarbonate in water to form Cefsulodin sodium.", "The final product is isolated by filtration and drying." ] } | |

Número CAS |

52152-93-9 |

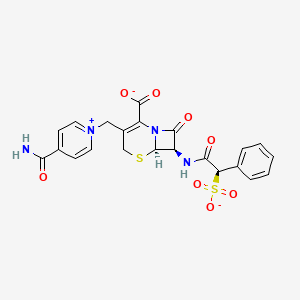

Fórmula molecular |

C22H20N4O8S2.Na C22H20N4NaO8S2 |

Peso molecular |

555.5 g/mol |

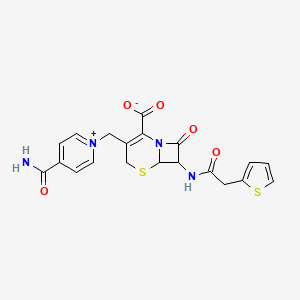

Nombre IUPAC |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1 |

Clave InChI |

GTZPOHRNWUTXNB-DWBVFMGKSA-N |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

52152-93-9 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origen del producto |

United States |

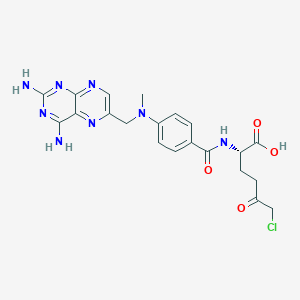

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)